(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride

Catalog No.
S15972784
CAS No.
M.F
C9H13Cl2N3
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;di...

Product Name

(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride

IUPAC Name

(1-methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C9H11N3.2ClH/c1-12-3-2-8-4-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H

InChI Key

QZOUMUHWJKXYQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=CN=C21)CN.Cl.Cl

(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride is a chemical compound characterized by its unique structure that features a pyrrolo[2,3-b]pyridine moiety. This compound has the molecular formula C9H12Cl2N3C_9H_{12}Cl_2N_3 and a molecular weight of approximately 197.66 g/mol. It is commonly used in research settings and may exhibit various biological activities due to its structural properties, which allow for interactions with biological targets.

Typical of amines and heterocyclic compounds. Notably, it can undergo:

  • Alkylation: Reacting with alkyl halides to form more complex amine derivatives.
  • Acylation: Involving the introduction of acyl groups, which can modify its reactivity and biological activity.
  • Formation of Salts: The dihydrochloride form indicates that it readily forms salts with hydrochloric acid, enhancing its solubility in aqueous solutions.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride, exhibit significant biological activities. These include:

  • Fibroblast Growth Factor Receptor Inhibition: Studies have shown that related compounds can act as potent inhibitors of fibroblast growth factor receptors (FGFR), which are involved in various cellular processes including proliferation and differentiation .
  • Antiproliferative Activities: Compounds within this class have demonstrated the ability to inhibit the growth of cancer cell lines, suggesting potential applications in oncology .

Synthesis of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: Synthesis may begin with commercially available pyrrolo[2,3-b]pyridine derivatives.
  • Functionalization: The introduction of the methanamine group can be achieved via nucleophilic substitution or reductive amination techniques.
  • Salt Formation: The final step often involves treating the free base with hydrochloric acid to produce the dihydrochloride salt form.

(1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride has potential applications in:

  • Pharmaceutical Research: As a lead compound for developing new drugs targeting FGFR-related pathways.
  • Chemical Biology: In studies focusing on cellular signaling and cancer biology due to its inhibitory effects on cell proliferation.

Interaction studies are crucial for understanding how (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride interacts with various biological macromolecules. Key areas of investigation include:

  • Protein Binding Affinity: Evaluating how well the compound binds to target proteins such as FGFRs.
  • Mechanism of Action: Investigating how the compound modulates signaling pathways involved in cell growth and differentiation.

Several compounds share structural similarities with (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
1H-Pyrrolo[3,2-b]pyridine-5-methanamine hydrochloride267876-26-6Different ring structure; potential FGFR activity
(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine hydrochloride1432754-34-1Similar amine functionality but different substituents
3-(Indolin-5-yl)-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride300786Contains indole moiety; distinct biological properties

These compounds illustrate the diversity within the pyrrolopyridine family and highlight the unique structural features of (1-Methylpyrrolo[2,3-b]pyridin-5-yl)methanamine;dihydrochloride that may contribute to its specific biological activities.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

233.0486528 g/mol

Monoisotopic Mass

233.0486528 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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